N-(5-acetyl-4-methylthiazol-2-yl)-2-(benzylsulfonyl)acetamide
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Description
N-(5-acetyl-4-methylthiazol-2-yl)-2-(benzylsulfonyl)acetamide is a useful research compound. Its molecular formula is C15H16N2O4S2 and its molecular weight is 352.42. The purity is usually 95%.
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Scientific Research Applications
Antimicrobial and Antifungal Applications
- Synthesis and Biological Evaluation : Novel sulphonamide derivatives have shown promising antimicrobial activity. For example, studies involving the synthesis of benzothiazole-piperazinesulfonamide conjugates revealed significant antibacterial and antiacetylcholinesterase activity, with some compounds displaying promising antifungal activity against Candida albicans compared to reference drugs like miconazole (Rao et al., 2019). Similarly, a green ultrasound synthesis approach led to the creation of 1,4-disubstituted 1,2,3-triazoles tethering bioactive benzothiazole nucleus, which showed promising antimicrobial activities at minimal inhibition concentrations (MIC) of 4–16 µg/mL (Rezki, 2016).
Enzyme Inhibitory and Antitumor Applications
- Enzyme Inhibition and Anticancer Potential : Certain derivatives have been evaluated for their inhibition potential against enzymes and tumor cells. For instance, compounds synthesized from N-(substituted)-5-(1-(4-methoxyphenylsulfonyl)piperidin-4-yl)-4H-1,2,4-triazol-3-ylthio) acetamide demonstrated good activity against enzymes like bovine carbonic anhydrase, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE), indicating their potential as therapeutic agents (Virk et al., 2018). Another study focused on benzothiazole derivatives bearing different heterocyclic rings showed considerable antitumor activity against certain cancer cell lines, suggesting their use as anticonvulsant agents (Yurttaş et al., 2015).
Molecular Docking and Theoretical Studies
- Computational Calculations and Docking Studies : Computational and molecular docking studies have played a crucial role in understanding the interaction of these compounds with biological targets. Theoretical investigations of antimalarial sulfonamides against COVID-19 utilized computational calculations and molecular docking to study the interaction of synthesized compounds with enzymes, demonstrating their potential use in designing drugs against COVID-19 (Fahim & Ismael, 2021).
Properties
IUPAC Name |
N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-2-benzylsulfonylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-10-14(11(2)18)22-15(16-10)17-13(19)9-23(20,21)8-12-6-4-3-5-7-12/h3-7H,8-9H2,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBTOSKQKGAJJTK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC(=O)CS(=O)(=O)CC2=CC=CC=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.